N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-2-1-7-20-17(14)26-13-5-8-22(9-6-13)18(23)21-12-3-4-15-16(10-12)25-11-24-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSTIDAUDGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells. This suggests that the compound may have a similar effect on biochemical pathways related to cell cycle regulation and apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells. This suggests that the compound may have similar effects.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Chemical Name : this compound
- Molecular Formula : CHBrNO
Structural Features
The compound features a piperidine core substituted with a benzo[d][1,3]dioxole moiety and a brominated pyridine, which are crucial for its biological activity. The presence of the dioxole ring is known to enhance interactions with biological targets due to its electron-rich nature.
Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting specific receptors and enzymes involved in various biological pathways. The following sections detail its activities against different biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against Mycobacterium tuberculosis, with structure-activity relationship studies indicating that modifications to the piperidine ring can significantly influence its efficacy. For instance, compounds with substitutions at the 4-position of the piperidine demonstrated varied minimum inhibitory concentrations (MICs), showcasing the importance of structural optimization in enhancing antimicrobial potency .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. It acts as a partial agonist at dopamine D2/D3 receptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease. The SAR studies revealed that specific modifications could enhance receptor affinity and selectivity .
Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC = 2.7 µM | |
| Neuropharmacological | Dopamine D2/D3 receptors | Partial agonist | |
| Cytotoxicity | Cancer cell lines | Variable IC50 values |
Study 1: Antimicrobial Efficacy
A recent study evaluated the compound's effectiveness against various strains of Mycobacterium tuberculosis. The results indicated that certain analogs derived from this compound exhibited significant bactericidal activity, with MIC values ranging from 0.5 to 5 µM depending on structural modifications .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, the compound was tested for its ability to modulate dopamine receptor activity in vitro. The results showed that specific derivatives enhanced receptor binding affinity compared to the parent compound, suggesting that further optimization could lead to more effective treatments for conditions like Parkinson's disease .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide typically involves multi-step reactions, including the formation of piperidine derivatives and subsequent functionalization with the benzo[d][1,3]dioxole and bromopyridine moieties. Characterization techniques such as Proton-NMR, Carbon-NMR, FTIR, and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research has shown that compounds containing piperidine and pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of piperidine can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting acetylcholinesterase (AChE), an important target for treating neurodegenerative diseases like Alzheimer's. The compound's binding affinity to AChE can be assessed through molecular docking studies, revealing interactions at the active site that facilitate inhibition .
Anticancer Properties
Some studies suggest that compounds similar to this compound may possess anticancer properties. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance cytotoxicity against cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with various biological targets. These studies help elucidate the binding modes and affinities for specific receptors or enzymes, providing insights into its pharmacological potential. For example, docking simulations have indicated favorable interactions with protein targets involved in inflammation and cancer progression .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Antimicrobial Efficacy :
- Neuroprotective Effects :
- Anticancer Activity :
Preparation Methods
Piperidine Ring Functionalization
Piperidine derivatives are commonly synthesized via reductive amination or cyclization of aminolactams. For this target, 4-hydroxypiperidine serves as the foundational intermediate.
Method 2.1.1: Reductive Amination of δ-Valerolactam
δ-Valerolactam is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 4-piperidinol. Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group enables selective functionalization at the 4-position.
Reaction Conditions :
Carboxamide Formation
The Boc-protected 4-hydroxypiperidine is reacted with benzo[d]dioxol-5-amine to form the carboxamide linkage.
Method 2.2.1: Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the carboxylic acid derivative of Boc-piperidine is coupled with the amine.
Reaction Conditions :
- Boc-4-hydroxypiperidine (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq), benzo[d]dioxol-5-amine (1.2 eq), DMF, 0°C to rt, 24 h
Yield : 65%
Etherification Strategies for 4-((3-Bromopyridin-2-yl)oxy)piperidine
Nucleophilic Aromatic Substitution
The 4-hydroxypiperidine intermediate undergoes etherification with 3-bromo-2-hydroxypyridine under Mitsunobu conditions or using a base-mediated SNAr reaction.
Method 3.1.1: Mitsunobu Reaction
Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the ether bond formation between 4-hydroxypiperidine and 3-bromo-2-hydroxypyridine.
Reaction Conditions :
- 4-Hydroxypiperidine (1.0 eq), 3-bromo-2-hydroxypyridine (1.2 eq), DEAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to rt, 12 h
Yield : 58%
Method 3.1.2: Base-Mediated SNAr
Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) promotes nucleophilic displacement of the bromine in 3-bromo-2-fluoropyridine by the piperidine oxygen.
Reaction Conditions :
- 4-Hydroxypiperidine (1.0 eq), 3-bromo-2-fluoropyridine (1.5 eq), K₂CO₃ (3.0 eq), DMF, 80°C, 24 h
Yield : 42%
Final Assembly and Deprotection
Boc Deprotection and Carboxamide Coupling
After etherification, the Boc group is removed using trifluoroacetic acid (TFA), and the resulting amine is coupled with benzo[d]dioxol-5-carbonyl chloride.
Reaction Conditions :
- Boc-deprotected intermediate (1.0 eq), TFA (5 eq), CH₂Cl₂, 0°C, 1 h
- Benzo[d]dioxol-5-carbonyl chloride (1.2 eq), Et₃N (3.0 eq), CH₂Cl₂, rt, 6 h
Yield : 72% (two steps)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 5.6 Hz, 1H, pyridine-H), 6.85–6.75 (m, 3H, benzo[d]dioxole-H), 5.95 (s, 2H, OCH₂O), 4.20–4.10 (m, 1H, piperidine-H), 3.70–3.50 (m, 4H, piperidine-NCH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 148.2 (pyridine-C), 147.8 (OCH₂O), 121.5 (C-Br), 108.9–106.2 (benzo[d]dioxole-C), 55.1 (piperidine-C).
- HRMS (ESI) : m/z calcd for C₁₈H₁₇BrN₂O₄ [M+H]⁺: 427.0324; found: 427.0328.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu + EDCl | Etherification + Coupling | 58 | 98 |
| SNAr + Carbodiimide | SNAr + Coupling | 42 | 95 |
| One-Pot Deprotection | TFA + Acylation | 72 | 97 |
Challenges and Optimization Opportunities
- Regioselectivity in Etherification : The 3-bromopyridin-2-ol’s steric hindrance necessitates optimized bases (e.g., Cs₂CO₃) to improve yields.
- Carboxamide Stability : Boc-deprotection under acidic conditions may hydrolyze sensitive groups; alternative protecting groups (e.g., Fmoc) could be explored.
Q & A
Q. Key Methodological Considerations :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Monitor reactions with TLC or HPLC to track progress .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperidine, dioxole, and bromopyridine groups. Aromatic protons in the dioxole ring typically resonate at δ 6.7–7.1 ppm, while the piperidine carboxamide NH appears near δ 5.8–6.2 ppm .
- HRMS : To verify molecular weight (expected [M+H]⁺ ~488–492 Da) and isotopic patterns from bromine .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly if chiral centers are present .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Yield optimization strategies:
- Temperature Control : Maintain 0–5°C during coupling steps to minimize side reactions (e.g., epimerization) .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, DBU) for improved nucleophilic substitution efficiency .
- Solvent Selection : Replace DMF with acetonitrile or THF if intermediates show instability in polar aprotic solvents .
Q. Troubleshooting Low Yields :
- Check for residual moisture using Karl Fischer titration.
- Analyze byproducts via LC-MS to identify competing reaction pathways .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Common issues and solutions:
- Dynamic Rotamers : If piperidine ring conformers cause split signals, acquire NMR spectra at elevated temperatures (e.g., 50°C) to coalesce peaks .
- Impurity Identification : Compare HRMS data with theoretical isotopic patterns to detect bromine-containing byproducts .
- Crystallographic Validation : Use X-ray structures to resolve ambiguities in NOESY/ROESY data .
Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR)?
- Molecular Docking : Screen against targets like kinases or GPCRs using software (e.g., AutoDock Vina) to predict binding modes of the bromopyridine and dioxole groups .
- QM/MM Simulations : Analyze electronic effects of the 3-bromo substituent on pyridine’s reactivity .
- Pharmacophore Modeling : Map hydrogen-bond acceptors (dioxole oxygen) and hydrophobic regions (piperidine) to guide analog design .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Store at –20°C in amber vials; DSC/TGA analysis shows decomposition above 150°C .
- Photodegradation : The dioxole moiety is light-sensitive; avoid prolonged exposure to UV light .
- Solution Stability : In DMSO, stability drops after 72 hours at room temperature (HPLC monitoring recommended) .
Basic: What solubility and purification challenges are associated with this compound?
- Solubility : Poor in water; use DMSO or DMF for biological assays. For NMR, dissolve in CDCl₃ with 1% DMSO-d6 .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) effectively separates brominated byproducts .
Advanced: How can researchers validate the compound’s interaction with biological targets?
- SPR/BLI : Measure binding kinetics (KD, kon/koff) for enzyme targets .
- Cellular Assays : Use CRISPR-edited cell lines to confirm target-specific effects (e.g., apoptosis via caspase-3 activation) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP-mediated degradation; LC-MS quantifies parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
